5-Fluoro-2-methoxybenzonitrile

Catalog No.
S756731
CAS No.
189628-38-4
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxybenzonitrile

CAS Number

189628-38-4

Product Name

5-Fluoro-2-methoxybenzonitrile

IUPAC Name

5-fluoro-2-methoxybenzonitrile

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3

InChI Key

XNCVSNKXADJGOG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C#N

Canonical SMILES

COC1=C(C=C(C=C1)F)C#N

Organic Photovoltaics

One area of exploration for 5-F-2-OMeBN is its use as a building block in the development of organic photovoltaic (OPV) materials. OPVs are a type of solar cell that utilizes organic molecules to convert sunlight into electricity. Studies have shown that incorporating 5-F-2-OMeBN as a donor unit in OPV materials can lead to improved device performance, including enhanced power conversion efficiency and better stability. Source:

Liquid Crystals

Another potential application of 5-F-2-OMeBN lies in the development of liquid crystals (LCs). LCs are a state of matter that exhibits properties between those of a solid crystal and a liquid. They are crucial components in various technological applications, such as displays and optical devices. Research suggests that incorporating 5-F-2-OMeBN into LC molecules can influence their properties, potentially leading to the development of LCs with desired functionalities, such as specific phase transition temperatures or improved alignment properties. Source: )

5-Fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNOC_8H_6FNO and a molecular weight of 151.14 g/mol. It features a fluorine atom and a methoxy group attached to a benzonitrile structure, which consists of a benzene ring bonded to a nitrile group (-C≡N). This compound is characterized by its white crystalline appearance and has a melting point ranging from 80 °C to 84 °C .

, including:

  • Substitution Reactions: The fluorine and methoxy groups can be replaced by other functional groups under appropriate conditions.
  • Coupling Reactions: It can engage in coupling reactions such as the Suzuki–Miyaura coupling, which allows for the formation of new carbon-carbon bonds.
  • Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives .

Common reagents in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents depending on the desired transformation.

The synthesis of 5-fluoro-2-methoxybenzonitrile can be achieved through several methods:

  • From 5-Fluoro-2-methoxybenzamide: This method involves the reaction of 5-fluoro-2-methoxybenzamide with phosphorus oxychloride in N,N-dimethylformamide under controlled conditions, yielding 5-fluoro-2-methoxybenzonitrile .

    Reaction Steps:
    • Add phosphorus oxychloride to N,N-dimethylformamide at low temperature.
    • Introduce 5-fluoro-2-methoxybenzamide and stir.
    • Quench the reaction with water and isolate the product by filtration.
  • Bromination and Fluorination: Another approach involves brominating and fluorinating derivatives of benzonitrile, which can then be further processed to yield 5-fluoro-2-methoxybenzonitrile.

5-Fluoro-2-methoxybenzonitrile serves various applications, including:

  • Organic Synthesis: It acts as a building block in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for potential drug candidates due to their biological activity.
  • Material Science: It is used in producing specialty chemicals and materials with specific properties .

Several compounds share structural similarities with 5-fluoro-2-methoxybenzonitrile. Here are some notable examples:

Compound NameCAS NumberKey Differences
2-Fluoro-5-methoxybenzonitrile127667-01-0Lacks the nitrile group
3-Fluoro-5-methoxybenzonitrile439280-18-9Different position of fluorine on the benzene ring
4-Fluoro-3-methoxybenzonitrile243128-37-2Different substitution pattern
3-Fluoro-4-methoxybenzonitrile331-62-4Variations in substitution position
3-Fluoro-5-hydroxybenzonitrile473923-95-4Hydroxy group instead of methoxy

Uniqueness

The uniqueness of 5-fluoro-2-methoxybenzonitrile lies in its specific arrangement of substituents, particularly the combination of fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct chemical properties that enhance its utility in organic synthesis and potential pharmaceutical applications compared to its analogs .

Bromination-Sulfonation-Etherification Cascade Reactions

While direct literature on bromination-sulfonation-etherification cascades for this compound is limited, analogous electrophilic aromatic substitution (EAS) mechanisms provide a framework. Bromination of electron-rich aromatics typically employs FeBr₃ or AlCl₃ to generate Br⁺ electrophiles. Subsequent sulfonation introduces a sulfonic acid group, which can be displaced via nucleophilic aromatic substitution (SNAr) with methoxide. For example, 2,4-difluoronitrobenzene undergoes amination and diazotization to yield 5-fluoro-2-nitrophenol, which can be methoxylated.

Key Reaction Steps

  • Bromination: Activation of Br₂ via FeBr₃ forms Br⁺, which attacks the aromatic ring.
  • Sulfonation: SO₃ introduces a sulfonic acid group, directing subsequent substitutions.
  • Etherification: Methoxide (CH₃O⁻) displaces sulfonic acid under basic conditions.

This pathway remains theoretical for 5-fluoro-2-methoxybenzonitrile but is validated for structurally similar compounds.

Oxime Dehydration Strategies Using Trifluoroacetic Anhydride

Oxime dehydration is a robust method for nitrile synthesis. 2-Fluoro-5-methoxybenzaldehyde oxime (15 g) reacts with trifluoroacetic anhydride (40 g) and triethylamine (20 mL) in tetrahydrofuran (THF), yielding 11 g of 5-fluoro-2-methoxybenzonitrile. The mechanism involves:

  • Oxime Formation: Condensation of aldehydes with hydroxylamine.
  • Dehydration: Trifluoroacetic anhydride facilitates water elimination, forming the nitrile group.

Optimized Conditions

  • Solvent: THF or DMSO
  • Temperature: 0–25°C
  • Yield: 73–98%

This method is scalable and avoids toxic cyanide reagents, making it industrially viable.

Microwave-Assisted Catalytic Pathways in Nitrile Formation

Microwave irradiation significantly accelerates nitrile synthesis. A one-pot protocol converts 3-nitrobenzaldehyde to 3-nitrobenzonitrile in 94% yield within 60 seconds using DMSO and hydroxylamine hydrochloride. For 5-fluoro-2-methoxybenzonitrile, microwave-assisted dehydration of oximes reduces reaction times from hours to minutes.

Advantages

  • Efficiency: 90–95% yield in <5 minutes.
  • Green Chemistry: Minimizes solvent use and byproducts.

Regioselective Fluorination Techniques for Aromatic Systems

Regioselective fluorination ensures precise fluorine placement. Methods include:

  • Pd(OAc)₂ Catalysis: Directs ortho-fluorination using N-fluoropyridinium salts.
  • Electrophilic Fluorination: PhI(OPiv)₂ with HF-pyridine achieves para-selectivity in anilides.
  • SNAr Fluorination: Anhydrous NMe₄F replaces nitro or halide groups at room temperature.

Case Study5-Fluoro-2-nitroaniline, a precursor, is synthesized via amination of 2,4-difluoronitrobenzene with NH₃, followed by diazotization and hydrolysis.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methoxybenzonitrile

Dates

Modify: 2023-08-15

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